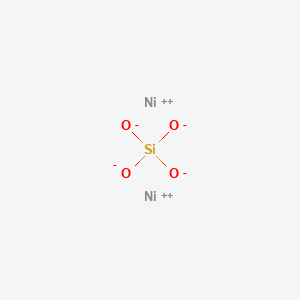

Dinickel orthosilicate

Description

Properties

CAS No. |

13775-54-7 |

|---|---|

Molecular Formula |

Ni2O4Si |

Molecular Weight |

209.47 g/mol |

IUPAC Name |

nickel(2+);silicate |

InChI |

InChI=1S/2Ni.O4Si/c;;1-5(2,3)4/q2*+2;-4 |

InChI Key |

AQQHXPJLFFJBCZ-UHFFFAOYSA-N |

SMILES |

[O-][Si]([O-])([O-])[O-].[Ni+2].[Ni+2] |

Canonical SMILES |

[O-][Si]([O-])([O-])[O-].[Ni+2].[Ni+2] |

Other CAS No. |

13775-54-7 |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of Dinickel Orthosilicate

Solid-State Reaction Mechanisms for Dinickel Orthosilicate (B98303) Formation

The most conventional route to produce dinickel orthosilicate is through solid-state reaction. This method involves the direct reaction of solid precursors at elevated temperatures, leading to the formation of the desired crystalline product through atomic diffusion between the reacting particles. The mechanism relies on the interdiffusion of nickel and silicon ions across the interface of the precursor particles to form the stable olivine (B12688019) crystal structure.

High-Temperature Solid-State Synthesis Parameters and Optimization

The formation of this compound via solid-state reaction is fundamentally the high-temperature calcination of nickel(II) oxide (NiO) and silicon dioxide (SiO₂) europa.eu. In this process, the two solid precursors are intimately mixed and heated, causing them to homogeneously and ionically interdiffuse to form the crystalline olivine matrix europa.eu.

The production of well-crystallized this compound, also known as liebenbergite, typically requires significant thermal energy. Conventional ceramic and other methods necessitate high-temperature heat treatment, often in the range of 1200–1400 °C, for several hours researchgate.net. However, optimization of these parameters is crucial for achieving a pure phase and desired morphology. The reaction temperature and duration are key variables; for instance, in analogous solid-state syntheses of other nickel-based compounds like nickel ferrite, reaction temperatures of 800–1000 °C are recommended to achieve full conversion of the oxide precursors nih.gov. A prolonged reaction time at the optimal temperature can ensure the formation of uniform, spherical particles, while insufficient time or temperature may result in an incomplete reaction nih.gov. The synthesis temperature can sometimes be reduced to the 1000–1200 °C range through the addition of a mineralizer researchgate.net. Further optimization can involve controlling the heating rate, as this can influence the final crystal size and surface area of the product rsc.org.

| Parameter | Typical Range/Value | Effect on Synthesis | Reference |

|---|---|---|---|

| Nickel Precursor | Nickel(II) Oxide (NiO) | Source of nickel ions for the crystal lattice. | europa.eu |

| Silicon Precursor | Silicon Dioxide (SiO₂) | Source of silicate (B1173343) ions for the crystal lattice. | europa.eu |

| Temperature | 1200-1400 °C | Drives the ionic diffusion required for the formation of the olivine structure. | researchgate.net |

| Reduced Temperature (with mineralizer) | 1000-1200 °C | Lowers the required energy input for the reaction. | researchgate.net |

| Reaction Time | Several hours | Affects the completeness of the reaction and the morphology of the final particles. | researchgate.netnih.gov |

Solution-Based and Hydrothermal Synthesis Approaches for this compound

Solution-based methods offer an alternative to the high-temperature requirements of solid-state reactions, often yielding materials with higher purity, smaller particle sizes, and unique morphologies. These techniques involve the reaction of precursors in a liquid medium, allowing for greater control over the final product's characteristics.

Hydrothermal Methods for Nanomaterial Fabrication

Hydrothermal synthesis is a prominent solution-based technique for producing crystalline materials from aqueous solutions under conditions of high temperature and pressure. This method has been successfully employed to fabricate this compound nanocomposites. In a typical procedure, nickel and silicon precursors are dissolved in water, often with other reagents, and the mixture is sealed in an autoclave and heated. For example, analcime@nickel orthosilicate nanocomposites have been synthesized by dissolving a nickel source, such as Nickel(II) nitrate (B79036) hexahydrate (Ni(NO₃)₂·6H₂O), and a silicon source, like Sodium metasilicate (B1246114) pentahydrate (Na₂SiO₃·5H₂O), in distilled water mdpi.com. The resulting mixture is then subjected to hydrothermal treatment, followed by calcination to obtain the final crystalline product. One study confirmed the formation of the orthorhombic crystal system of Ni₂SiO₄ after calcination at 600 °C for 5 hours mdpi.com.

| Parameter | Precursor/Condition | Role in Synthesis | Reference |

|---|---|---|---|

| Nickel Source | Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O) | Provides Ni²⁺ ions. | mdpi.com |

| Silicon Source | Sodium metasilicate pentahydrate (Na₂SiO₃·5H₂O) | Provides the silicate backbone. | mdpi.com |

| Solvent | Distilled Water | Medium for precursor dissolution and reaction. | mdpi.com |

| Calcination Temperature | 600 °C | Promotes crystallization of the final Ni₂SiO₄ phase. | mdpi.com |

| Calcination Time | 5 hours | Ensures complete phase formation. | mdpi.com |

Sol-Gel Processing and Precursor Selection for this compound

The sol-gel process is a versatile wet-chemical technique used to produce solid materials from small molecules. The process involves the conversion of a solution system (the "sol") into a solid-phase network (the "gel"). For this compound, this typically involves the hydrolysis and condensation of a silicon alkoxide precursor, such as tetraethyl orthosilicate (TEOS), in the presence of a nickel salt.

A sol-gel synthesis of Ni₂SiO₄ nanocomposites can be achieved by reacting Nickel(II) nitrate hexahydrate with TEOS under alkaline conditions researchgate.net. The process generally follows three stages: polymerization of monomers to form particles, growth of these particles, and finally, the linking of particles to form a network that extends throughout the liquid medium, thickening into a gel researchgate.net. The selection of precursors is critical. TEOS is a commonly used silica (B1680970) precursor due to its controlled hydrolysis rate. The reaction is sensitive to several factors, including pH, temperature, reagent concentrations, and the water-to-silicon molar ratio, all of which can affect the structure of the resulting silica network researchgate.net. After the gel is formed, a heat treatment or calcination step is often required to remove residual organics and crystallize the this compound phase.

Advanced Synthetic Protocols for Tailored this compound Architectures

To meet the demands of advanced applications, synthetic methods have evolved to allow for precise control over the architecture of materials at the nanoscale. Template-assisted synthesis is a key strategy for creating materials with controlled porosity and high surface area.

Template-Assisted Synthesis of Mesoporous this compound Structures

Template-assisted synthesis is employed to create ordered mesoporous structures, which are materials containing pores with diameters between 2 and 50 nanometers. This method uses a template, such as a surfactant or a block copolymer, which acts as a scaffold to direct the growth of the inorganic nanostructure.

In the context of this compound, a template can be introduced during a solution-based synthesis, such as the hydrothermal or sol-gel method. For instance, polyethylene (B3416737) glycol 400 has been used as a template in the hydrothermal synthesis of analcime@nickel orthosilicate nanocomposites mdpi.com. The template organizes the inorganic precursors around it. After the material has formed, the template is removed, typically through calcination, leaving behind a porous structure mdpi.com. The use of such a template has been shown to influence particle morphology, leading to the formation of uniform spherical nanoparticles compared to the more irregular shapes formed without a template mdpi.com. This approach provides superior control over the size and shape of the resulting nanostructures, which is beneficial for applications in catalysis and adsorption.

Controlled Growth of this compound Nanosheets and Thin Films

The synthesis of this compound (Ni₂SiO₄) with controlled dimensionality, particularly in the form of nanosheets and thin films, is crucial for harnessing its properties in various applications. The methodologies employed for this purpose are diverse, with wet-chemical routes like hydrothermal and sol-gel synthesis being common for nanosheets and powder-based composites, while vapor deposition and sol-gel techniques are more suited for thin film fabrication. The precursor chemistry is a critical factor in all these methods, dictating the purity, morphology, and crystallinity of the final product.

Growth of this compound Nanosheets

Hydrothermal synthesis is a prominent method for producing nickel silicate nanostructures, including nanosheets. This technique involves crystallization of materials from high-temperature aqueous solutions at high vapor pressures, allowing for the formation of well-defined crystalline structures.

Research has demonstrated the successful synthesis of analcime@nickel orthosilicate nanocomposites via a hydrothermal method, where Ni₂SiO₄ is a key component. In this process, an aqueous solution of sodium metasilicate (Na₂SiO₃·5H₂O) is added to a solution containing nickel nitrate hexahydrate (Ni(NO₃)₂·6H₂O) and aluminum nitrate nonahydrate (Al(NO₃)₃·9H₂O). The use of polyethylene glycol 400 as a template has been shown to be effective in controlling the morphology, leading to the formation of uniform spherical nanoparticles composed of the analcime and nickel orthosilicate phases. Without the template, the resulting morphology is more irregular. The molar ratio of the precursors is a critical parameter to ensure the availability of sufficient silicon for the formation of both phases.

Another related hydrothermal approach focuses on the synthesis of nickel phyllosilicate (Ni₃Si₂O₅(OH)₄) nanosheets. researchgate.net While not the orthosilicate structure, this highlights the versatility of hydrothermal methods for creating 2D nickel silicate materials. In a typical synthesis, nickel chloride (NiCl₂) and tetraethyl orthosilicate (TEOS) are used as the nickel and silicon precursors, respectively. researchgate.net The reaction is often carried out in a Teflon-lined stainless steel autoclave. The molar ratio of Ni/Si and the choice of alkali source are crucial parameters that influence the phase composition and morphology of the resulting nanosheet-assembled structures. researchgate.net

| Target Compound | Nickel Precursor | Silicon Precursor | Other Reagents/Templates | Typical Temperature | Resulting Morphology |

|---|---|---|---|---|---|

| This compound (in nanocomposite) | Nickel Nitrate Hexahydrate | Sodium Metasilicate | Polyethylene Glycol 400 | Not Specified | Uniform spherical nanoparticles |

| Nickel Phyllosilicate | Nickel Chloride | Tetraethyl Orthosilicate (TEOS) | Urea | ~250°C researchgate.net | Nanosheet-assembled microspheres researchgate.net |

Growth of this compound Thin Films

The fabrication of this compound as a continuous thin film presents different challenges and typically employs techniques such as the sol-gel method or physical vapor deposition.

Sol-Gel Method: The sol-gel process is a versatile wet-chemical technique used for fabricating ceramic and glass materials, including thin films. For Ni-Si-O thin films, a sol-gel route has been developed where precursors are first mixed in a solution to form a 'sol'. researchgate.net This sol is then applied to a substrate, commonly by spin-coating or dip-coating, to form a gel film. Subsequent heat treatment (annealing) is used to remove organic residues and densify the film. Research on Ni-Si-O thin films prepared by this method on silicon substrates has shown that annealing at 800°C for 10 minutes results in a smooth, amorphous film with a thickness of approximately 190 nm. researchgate.net The electrical properties of such films, including leakage current, are highly dependent on the annealing temperature. researchgate.net

Pulsed Laser Deposition (PLD): Pulsed Laser Deposition is a physical vapor deposition technique capable of producing high-quality thin films of complex oxide materials. schweizerbart.de In this method, a high-power pulsed laser beam is focused inside a vacuum chamber to strike a target of the material to be deposited, in this case, sintered this compound. The intense laser energy ablates the target material, forming a plasma plume that expands towards the substrate. The species in the plume deposit on the substrate, forming a thin film.

PLD offers excellent control over the film's stoichiometry, as the composition of the target is often faithfully reproduced in the film. ornl.gov For complex silicates like olivine, which is structurally related to Ni₂SiO₄, PLD has been used to deposit highly uniform, amorphous thin films with precise control over thickness. schweizerbart.de A subsequent annealing step can be employed to crystallize the as-deposited amorphous film. schweizerbart.de This two-step process of deposition followed by annealing provides a pathway to control the crystallinity and microstructure of the final this compound thin film.

| Method | Precursor/Target Form | Typical Substrate | Key Process Steps | Resulting Film Characteristics |

|---|---|---|---|---|

| Sol-Gel | Solution of Ni and Si precursors (e.g., alkoxides, nitrates) | Silicon (Si) researchgate.net | Spin-coating, Annealing (~800°C) researchgate.net | Smooth, amorphous, ~190 nm thick researchgate.net |

| Pulsed Laser Deposition (PLD) | Sintered this compound target | Various (e.g., single-crystal oxides) | Laser ablation of target, Deposition on heated substrate, Post-annealing | Highly uniform, stoichiometric, amorphous as-deposited, can be crystallized schweizerbart.de |

Crystallography and Structural Analysis of Dinickel Orthosilicate Systems

Polymorphism and Crystal Structures of Dinickel Orthosilicate (B98303)

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. researchgate.netugr.es Dinickel orthosilicate exhibits well-defined polymorphism, with the two most prominent phases being an orthorhombic structure, analogous to the mineral olivine (B12688019), and a cubic spinel structure. arizona.educarnegiescience.edu These polymorphic forms display distinct crystal structures and properties, which are governed by the conditions of temperature and pressure under which they are formed.

At ambient pressure, this compound crystallizes in the orthorhombic system, belonging to the olivine group. arizona.edu This phase is found in nature as the mineral liebenbergite. webmineral.com The structure is characterized by the space group Pbnm. webmineral.comsci-hub.st In this arrangement, the silicon atoms are in tetrahedral coordination with oxygen, forming isolated [SiO₄]⁴⁻ tetrahedra. The nickel ions (Ni²⁺) occupy two distinct octahedral sites. This orthorhombic phase is the stable form of Ni₂SiO₄ under standard atmospheric conditions. arizona.edu Synthesis of this phase can be achieved through various methods, including sol-gel routes where nickel nitrate (B79036) hexahydrate is reacted with tetraethyl orthosilicate. researchgate.net

Table 1: Crystallographic Data for Orthorhombic this compound (Liebenbergite)

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Orthorhombic | webmineral.com |

| Space Group | Pbnm | webmineral.com |

| a (Å) | 4.73 | princeton.edu |

| b (Å) | 10.12 | princeton.edu |

| c (Å) | 5.91 | princeton.edu |

| Z (Formula units per cell) | 4 | princeton.edu |

This table presents typical crystallographic data for the orthorhombic phase of this compound.

Upon the application of high pressure, the olivine-type orthorhombic structure of this compound transforms into a denser cubic phase with a spinel structure. carnegiescience.eduresearchgate.net This high-pressure polymorph is crucial as it serves as an analogue for the phase transitions occurring in silicate (B1173343) minerals within the Earth's mantle. arizona.edu The spinel structure of Ni₂SiO₄ belongs to the space group Fd3m. carnegiescience.edu

In this configuration, the silicate tetrahedra remain, but the packing of atoms is more compact compared to the olivine structure. geoscienceworld.org The nickel ions are situated in octahedral sites, while silicon occupies tetrahedral sites. geoscienceworld.org Detailed structural refinements have confirmed that Ni₂SiO₄ spinel has a normal spinel structure, with a very small percentage, if any, of silicon atoms occupying octahedral sites. geoscienceworld.org The transformation from the olivine to the spinel structure is a reconstructive one, involving significant rebonding. carnegiescience.edu Studies have shown that the high-pressure spinel polymorph can persist metastably at atmospheric pressure under specific temperature conditions. researchgate.net

Table 2: Crystallographic Data for Spinel this compound

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Cubic | carnegiescience.edu |

| Space Group | Fd3m | carnegiescience.edu |

| a (Å) | 8.044 | geoscienceworld.org |

| u-parameter | 0.3687 | geoscienceworld.org |

| Z (Formula units per cell) | 8 | cambridge.org |

| Average Si-O distance (Å) | 1.654 | geoscienceworld.org |

This table summarizes the key crystallographic parameters for the spinel phase of this compound.

While this compound itself does not adopt the glaserite structure, the study of glaserite-type structures is relevant for understanding the broader crystal chemistry of orthosilicates and related compounds. The glaserite structure, with the general formula X₂Y[M(TO₄)₂], is characterized by layers of isolated tetrahedra. researchgate.netmdpi.com

Several silicate compounds, such as certain polymorphs of dicalcium silicate (Ca₂SiO₄), exhibit structures that are derivatives of the glaserite type. mdpi.com These structures provide a comparative framework for understanding the arrangement of cations and silicate tetrahedra in different orthosilicate polymorphs. For instance, the relationships between stanfieldite, a phosphate (B84403) mineral, and glaserite-related structures have been discussed to understand its pseudo-hexagonal character. mdpi.com The study of these analogs helps to rationalize why certain compounds like Ni₂SiO₄ favor the olivine or spinel structures over other possible arrangements under specific thermodynamic conditions. The structural principles governing glaserite-type compounds offer insights into the factors, such as ionic size and bonding preferences, that dictate the stable crystal structure in a wider family of materials. mdpi.commdpi.com

Phase Transitions in this compound under Extreme Conditions

The phase stability of this compound is highly dependent on temperature and pressure, leading to distinct phase transitions under extreme conditions.

The high-temperature behavior of this compound is marked by both low-temperature and high-temperature phenomena. At a very low temperature of approximately 29.15 K, the orthorhombic (olivine) phase undergoes a λ-type transition, which is associated with the onset of antiferromagnetic ordering of the Ni²⁺ ion magnetic moments. arizona.eduscribd.com

At the other end of the temperature spectrum, the olivine phase of Ni₂SiO₄ is stable up to high temperatures. At atmospheric pressure, it melts incongruently at approximately 1575°C (1848 K), decomposing into solid nickel oxide (NiO) and a silica-rich liquid. researchgate.net The high-pressure spinel polymorph can be quenched and will persist metastably at atmospheric pressure and elevated temperatures, for example at 713°C (986 K). researchgate.net The heat capacity of the olivine phase has been measured across a wide temperature range, from 5 K to 1000 K, providing essential thermodynamic data for understanding its stability. arizona.eduscribd.com

The most significant phase transition in this compound under extreme conditions is the transformation from the orthorhombic (olivine) structure to the cubic (spinel) structure under high pressure. arizona.eduresearchgate.net This transformation is of great geophysical importance as it models similar transitions in magnesium silicates that define the transition zone in the Earth's mantle. carnegiescience.edu

The transition is reversible and the pressure required for the transformation increases linearly with temperature. The phase boundary can be described by the equation: P (bars) = 23,300 + 11.8 × T (°C) researchgate.net

Table 3: Phase Transition Data for this compound

| Transition | Conditions | Notes | Reference |

|---|---|---|---|

| Antiferromagnetic Ordering | ~29.15 K | λ-type transition in olivine phase | arizona.eduscribd.com |

| Olivine to Spinel | P (bars) = 23,300 + 11.8 × T (°C) | High-pressure transformation | researchgate.net |

This table provides a summary of the key phase transitions observed in this compound under different conditions.

Defect Chemistry and Non-Stoichiometry in this compound Lattice

The ideal crystal structure of this compound (Ni₂SiO₄) represents a perfectly ordered arrangement of nickel, silicon, and oxygen ions in a stoichiometric 2:1:4 ratio. However, in real-world materials, deviations from this perfect order are common and are described by the principles of defect chemistry. numberanalytics.com Defects, or imperfections in the crystal lattice, are thermodynamically driven and can be introduced during synthesis or subsequent processing. youtube.com These defects fundamentally influence the material's physical and chemical properties.

Defect chemistry is the study of these imperfections in crystalline solids, which include point defects, line defects, and planar defects. numberanalytics.com Point defects, which are zero-dimensional imperfections localized to a single atomic site, are particularly crucial in determining the electrical and optical properties of materials like this compound. numberanalytics.combyjus.com The presence of a significant number of these defects leads to non-stoichiometry, where the elemental ratio deviates from the ideal chemical formula. numberanalytics.com

Cation and Anion Vacancies

In the this compound lattice, the most common point defects are expected to be cation and anion vacancies.

Nickel Vacancies (V''Ni): The formation of a vacancy on a nickel site involves the removal of a Ni²⁺ ion. To maintain charge balance within the crystal, this loss of two positive charges must be compensated. A well-established mechanism, observed in similar compounds like nickel oxide (NiO), involves the oxidation of two adjacent Ni²⁺ ions to Ni³⁺. rsc.org This process creates two electron holes (h•), which are mobile and can contribute to electrical conductivity, typically resulting in p-type semiconductor behavior. The presence of these vacancies leads to a nickel-deficient, non-stoichiometric compound that can be represented by the formula Ni₂₋ₓSiO₄.

Oxygen Vacancies (V••O): An oxygen vacancy is created when an O²⁻ ion is removed from its lattice position. This leaves a net positive charge of +2 at that site, which must be compensated. This compensation can occur through the reduction of two Ni²⁺ ions to Ni⁺ or by trapping the two electrons released during the vacancy formation. These trapped electrons can be thermally excited into the conduction band, often leading to n-type conductivity. nih.gov The formation of oxygen vacancies results in an oxygen-deficient, non-stoichiometric compound with the formula Ni₂SiO₄₋ᵧ. The creation of oxygen vacancies is a known mechanism for enhancing ion transport and altering electronic properties in various oxide materials. nih.govnih.gov

Interstitial Defects

Interstitial defects involve atoms located in positions not normally occupied in the crystal lattice.

Oxygen Interstitials (O''i): In some cases, particularly under high oxygen partial pressures, excess oxygen can be incorporated into the lattice as interstitial ions (O²⁻). This is a known phenomenon in related nickel-containing Ruddlesden-Popper phase oxides like Nd₂NiO₄₊δ, where excess oxygen (δ) occupies interstitial sites. semanticscholar.org The negative charge of the interstitial oxygen must be balanced, typically by the formation of electron holes, such as the oxidation of Ni²⁺ to Ni³⁺. This leads to an oxygen-excess, non-stoichiometric compound represented as Ni₂SiO₄₊z.

The table below summarizes the primary point defects anticipated in the this compound lattice, their notation, and the resulting non-stoichiometry.

Table 1: Summary of Primary Point Defects in this compound

| Defect Type | Kröger-Vink Notation | Formation Process | Charge Compensation Mechanism | Resulting Non-Stoichiometry |

| Nickel Vacancy | V''Ni | Removal of a Ni²⁺ ion from its lattice site. | Oxidation of two adjacent Ni²⁺ ions to Ni³⁺, creating two electron holes (2h•). | Nickel Deficiency (Ni₂₋ₓSiO₄) |

| Oxygen Vacancy | V••O | Removal of an O²⁻ ion from its lattice site. | Trapping of two electrons (2e') at or near the vacancy site. | Oxygen Deficiency (Ni₂SiO₄₋ᵧ) |

| Oxygen Interstitial | O''i | Incorporation of an excess O²⁻ ion into an interstitial position. | Oxidation of two Ni²⁺ ions to Ni³⁺, creating two electron holes (2h•). | Oxygen Excess (Ni₂SiO₄₊z) |

Compound Index

The chemical compounds mentioned in this article are listed below.

Advanced Characterization Techniques in Dinickel Orthosilicate Research

Diffraction-Based Structural Elucidation

Diffraction techniques are fundamental in determining the atomic arrangement within a crystalline material. By analyzing the patterns of scattered radiation, researchers can deduce the crystal structure, including lattice parameters, atomic positions, and microstructural features.

Powder X-ray Diffraction (XRD) for Phase Identification and Crystallite Size Analysis

Powder X-ray Diffraction (XRD) is a primary and indispensable tool for the characterization of polycrystalline materials like dinickel orthosilicate (B98303). The technique involves directing a beam of X-rays at a powdered sample and measuring the angles and intensities of the diffracted beams. The resulting diffraction pattern serves as a unique fingerprint for the crystalline phases present.

In the study of dinickel orthosilicate, XRD is routinely used to confirm the successful synthesis of the desired phase and to identify any impurities. The positions of the diffraction peaks are governed by Bragg's Law and are characteristic of the material's crystal lattice. By comparing the experimental diffraction pattern to standard patterns from databases such as the Joint Committee on Powder Diffraction Standards (JCPDS), the presence of Ni₂SiO₄ can be unequivocally confirmed.

Furthermore, the width of the diffraction peaks is inversely related to the size of the coherent diffracting domains, known as crystallites. The Scherrer equation is commonly employed to estimate the average crystallite size from the peak broadening, providing valuable information about the material's microstructure. For instance, in the synthesis of nanocomposites containing Ni₂SiO₄, XRD has been used to determine that the crystallite size can be influenced by the synthesis method, such as the use of a template.

Table 1: Representative Powder X-ray Diffraction Data for this compound (Olivine Structure)

| 2θ (degrees) | d-spacing (Å) | Miller Indices (hkl) |

| 35.88 | 2.50 | (112) |

| 36.48 | 2.46 | (131) |

| 38.90 | 2.31 | (220) |

| 52.12 | 1.75 | (240) |

| 57.78 | 1.59 | (152) |

| 61.84 | 1.50 | (331) |

Note: The above data is a representative example and the exact peak positions and intensities can vary with experimental conditions and sample preparation.

Single Crystal X-ray Diffraction (SCXRD) for Unit Cell and Space Group Determination

For a precise determination of the crystal structure of this compound, Single Crystal X-ray Diffraction (SCXRD) is the definitive technique. This method requires a small, high-quality single crystal of the material. By rotating the crystal in a monochromatic X-ray beam, a three-dimensional diffraction pattern is collected, which contains detailed information about the atomic arrangement.

SCXRD analysis allows for the accurate determination of the unit cell parameters (the dimensions of the repeating unit in the crystal lattice) and the space group (the set of symmetry operations that describe the crystal structure). This compound, in its common olivine (B12688019) form, has been shown through SCXRD studies of the broader Ni-Mg olivine solid solution series to crystallize in the orthorhombic system. The space group for this structure is determined to be Pbnm (No. 62).

The data obtained from SCXRD is crucial for understanding the fundamental properties of the material, as the arrangement of atoms dictates its physical and chemical behavior. It also provides insights into cation ordering within the crystal structure, particularly when other elements are substituted for nickel.

Table 2: Crystallographic Data for this compound from Diffraction Studies

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pbnm |

| a-axis (Å) | 4.73 |

| b-axis (Å) | 10.16 |

| c-axis (Å) | 5.93 |

| Volume (ų) | 284.7 |

Note: The unit cell parameters are approximate and can vary slightly based on synthesis conditions and analytical methods.

Neutron Diffraction for Atomic Position and Magnetic Structure Analysis

Neutron diffraction is a powerful technique that provides complementary information to X-ray diffraction. Neutrons interact with the atomic nuclei, and the scattering cross-section does not depend systematically on the atomic number, making it particularly useful for locating light atoms in the presence of heavier ones.

A significant application of neutron diffraction in the study of this compound is the determination of its magnetic structure. Since neutrons possess a magnetic moment, they are scattered by unpaired electrons in magnetic materials. This allows for the mapping of the arrangement and orientation of magnetic moments within the crystal lattice.

Studies on polycrystalline samples of Ni₂SiO₄ have utilized neutron diffraction to investigate its magnetic ordering at low temperatures. It has been revealed that this compound undergoes a transition to an antiferromagnetic state. The magnetic structure is complex, exhibiting both ferromagnetic and antiferromagnetic interactions between the nickel ions. This detailed magnetic information is crucial for understanding the material's magnetic properties and its potential applications in magnetic devices. The space group for the olivine structure of this compound has been confirmed as Pnma through neutron diffraction studies.

Electron Diffraction Techniques (e.g., SAED) for Microstructural Insights

Electron diffraction techniques, such as Selected Area Electron Diffraction (SAED), performed within a Transmission Electron Microscope (TEM), offer microstructural information at the nanoscale. By directing a focused beam of electrons onto a very thin region of the sample, a diffraction pattern is generated that provides information about the crystal structure and orientation of that specific area.

SAED patterns can distinguish between single-crystal, polycrystalline, and amorphous regions within a material. For a single crystal, the SAED pattern consists of a regular array of sharp spots. In contrast, a polycrystalline material will produce a pattern of concentric rings, with each ring corresponding to a specific set of lattice planes. Amorphous materials yield diffuse halos.

In the context of this compound research, SAED can be employed to analyze the microstructure of synthesized powders or thin films. For example, it can be used to confirm the crystalline nature of nanoparticles and to identify their crystal structure. By analyzing the geometry of the diffraction spots or rings, the lattice parameters can also be determined, providing crystallographic information from a very small volume of material. This technique is particularly valuable for studying defects, grain boundaries, and phase distributions in complex microstructures.

Spectroscopic Probes for this compound Electronic and Vibrational States

Spectroscopic techniques involve the interaction of electromagnetic radiation with a material to probe its electronic and vibrational energy levels. These methods provide valuable information about chemical bonding and the local atomic environment.

Infrared (IR) and Raman Spectroscopy for Bond Vibration Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that probe the vibrational modes of molecules and crystal lattices. IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to the vibrational modes of the sample. Raman spectroscopy, on the other hand, measures the inelastic scattering of monochromatic light, where the frequency shift of the scattered light corresponds to the vibrational frequencies.

The vibrational spectra of this compound are dominated by the internal vibrations of the SiO₄ tetrahedra and the lattice modes involving the motion of the nickel cations and the silicate (B1173343) anions. The high-frequency region of the spectra is typically associated with the stretching and bending modes of the Si-O bonds within the silicate tetrahedra.

For the high-pressure spinel polymorph of Ni₂SiO₄, four infrared active modes are expected based on symmetry analysis. These have been observed in infrared reflectance spectra. Raman spectroscopy has also been employed to study both the olivine (liebenbergite) and spinel forms of Ni₂SiO₄. The positions of the Raman and IR bands are sensitive to the crystal structure, cation substitution, and local coordination environment, making these techniques powerful tools for characterizing the structural details of this compound.

Table 3: Observed Vibrational Modes for Ni₂SiO₄ (Spinel Polymorph)

| Technique | Wavenumber (cm⁻¹) | Tentative Assignment |

| Infrared Reflectance | 810-955 | Asymmetric stretching of SiO₄ tetrahedra |

| Infrared Reflectance | 500-540 | Asymmetric bending of SiO₄ tetrahedra |

| Infrared Reflectance | 350-420 | External SiO₄ and Ni translations |

| Infrared Reflectance | 231-234 | External SiO₄ and Ni translations |

| Raman Spectroscopy | ~850 | Symmetric stretching of SiO₄ tetrahedra (ν₁) |

| Raman Spectroscopy | ~340 | Symmetric bending of SiO₄ tetrahedra (ν₂) |

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nm of a material's surface. In the study of this compound (Ni₂SiO₄), XPS provides crucial insights into the oxidation states of nickel, silicon, and oxygen, and can detect surface impurities or changes due to synthesis conditions or post-synthesis treatments.

The core principle of XPS involves irradiating the sample with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the surface. lehigh.edu The binding energy of each electron is characteristic of the element and its specific chemical environment. Chemical shifts in these binding energies offer information about the oxidative state and local bonding of the atoms. geoscienceworld.org

For this compound, high-resolution XPS scans of the Ni 2p, Si 2p, and O 1s regions are of primary interest.

Ni 2p Spectrum: The Ni 2p spectrum is complex due to spin-orbit splitting (into 2p₃/₂ and 2p₁/₂ peaks) and the presence of characteristic satellite peaks. The binding energy of the main Ni 2p₃/₂ peak for Ni²⁺ in an oxide or silicate environment typically appears around 854-856 eV. The presence and intensity of satellite structures, often found approximately 6 eV above the main peak, are indicative of the Ni²⁺ oxidation state and its high-spin configuration. surfacesciencewestern.com

Si 2p Spectrum: The Si 2p peak for silicate structures is generally observed at a binding energy of approximately 102-103 eV. This value confirms the presence of silicon in the Si⁴⁺ oxidation state, characteristic of the [SiO₄]⁴⁻ tetrahedral unit in orthosilicates.

O 1s Spectrum: The O 1s spectrum can often be deconvoluted into multiple components. The main peak, typically around 531-532 eV, corresponds to oxygen in the silicate lattice (Si-O-Ni bonds). Other components at higher binding energies may indicate the presence of surface hydroxyl groups (-OH) or adsorbed water molecules.

Research findings from XPS analysis can confirm the successful synthesis of the Ni₂SiO₄ phase and assess the purity and chemical nature of its surface.

Table 1: Representative XPS Binding Energies for this compound Note: These are typical values and can vary slightly based on instrument calibration and specific sample characteristics.

| Core Level | Peak | Typical Binding Energy (eV) | Information Provided |

|---|---|---|---|

| Ni 2p | Ni 2p₃/₂ | ~855.5 | Primary peak for Ni²⁺ oxidation state |

| Satellite | ~861.5 | Confirms high-spin Ni²⁺ state | |

| Si 2p | Si 2p | ~102.8 | Confirms Si⁴⁺ in a silicate environment |

Energy-Dispersive X-ray Spectroscopy (EDX) for Elemental Mapping

Energy-Dispersive X-ray Spectroscopy (EDX or EDS) is an analytical technique used for the elemental analysis of a sample. wikipedia.orgintertek.comdiamond.ac.uk It is typically coupled with electron microscopy instruments like Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM). EDX relies on the principle that each element has a unique atomic structure, which results in a unique set of peaks in its X-ray emission spectrum. wikipedia.org When the sample is bombarded by the electron beam, atoms are excited, causing them to emit characteristic X-rays. The energy of these X-rays is measured, allowing for the identification and quantification of the elements present.

In the context of this compound, EDX is invaluable for confirming the presence and distribution of nickel, silicon, and oxygen. It can provide:

Qualitative Analysis: An EDX spectrum displays peaks corresponding to the elements present, confirming the elemental makeup of the synthesized material.

Quantitative Analysis: The intensity of the peaks can be used to determine the relative abundance of each element, allowing for a verification of the stoichiometric ratio (Ni:Si ≈ 2:1) in Ni₂SiO₄.

Elemental Mapping: By scanning the electron beam across an area of the sample, EDX can generate two-dimensional maps showing the spatial distribution of each constituent element. In a homogeneous sample of this compound, the elemental maps for Ni, Si, and O should be uniform and superimposable, indicating that the elements are evenly distributed throughout the material.

In studies of composite materials, such as analcime@nickel orthosilicate nanocomposites, EDX mapping has been used to show the distinct distributions of oxygen, sodium, aluminum, silicon, and nickel, confirming the structure of the composite. mdpi.com

Table 2: Example EDX Quantitative Analysis Data for a this compound Sample

| Element | Series | Atomic % |

|---|---|---|

| Oxygen (O) | K-series | 57.0 |

| Silicon (Si) | K-series | 14.5 |

| Nickel (Ni) | K-series | 28.5 |

Note: Data is illustrative. The atomic ratio of Ni to Si is approximately 1.97:1, which is close to the theoretical value of 2:1 for Ni₂SiO₄.

UV-Vis Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet or visible light by a substance. nih.govrsc.org For transition metal compounds like this compound, UV-Vis spectroscopy provides valuable information about the electronic transitions of the metal ion (Ni²⁺), which in turn reveals details about its coordination environment and local symmetry.

The Ni²⁺ ion has a d⁸ electron configuration. In an octahedral coordination environment, as is common in silicate structures, its electronic energy levels split, allowing for specific d-d electronic transitions. According to a Tanabe-Sugano diagram for a d⁸ ion, three spin-allowed transitions are expected. The absorption bands observed in the UV-Vis spectrum of Ni₂SiO₄ correspond to these transitions from the ³A₂g ground state to excited states.

Analysis of Ni-doped silicate glasses shows that the position and number of absorption peaks are highly sensitive to the coordination number and geometry of the Ni²⁺ ion. researchgate.net While Ni²⁺ can exist in 4-fold (tetrahedral), 5-fold, or 6-fold (octahedral) coordination, the spectrum for this compound is typically dominated by features indicative of octahedral geometry. The energy of these transitions is directly related to the crystal field splitting parameter (10Dq).

Table 3: Typical UV-Vis Absorption Bands for Ni²⁺ in an Octahedral Silicate Environment

| Transition | Wavelength Range (nm) | Color Region of Absorption |

|---|---|---|

| ³A₂g → ³T₂g | 1000 - 1200 | Near-Infrared |

| ³A₂g → ³T₁g(F) | 650 - 750 | Red |

| ³A₂g → ³T₁g(P) | 380 - 450 | Violet-Blue |

Note: The specific peak positions provide insight into the local crystal field strength around the nickel ions.

Mössbauer Spectroscopy for Local Electronic and Magnetic Environments (if applicable to Ni)

Mössbauer spectroscopy is a sophisticated technique that probes the local electronic, magnetic, and structural environment of specific atomic nuclei. While most commonly associated with iron (⁵⁷Fe), a Mössbauer effect also exists for the ⁶¹Ni isotope. aps.org Therefore, ⁶¹Ni Mössbauer spectroscopy is applicable to the study of this compound, although it is a more challenging and less common technique compared to its iron counterpart due to experimental difficulties. aps.orgnih.gov

Synchrotron-based ⁶¹Ni Mössbauer spectroscopy has emerged as a more feasible alternative to traditional methods that use radioactive sources. nih.govacs.org This technique can provide unique information about this compound:

Hyperfine Magnetic Field: In magnetically ordered materials, the nucleus experiences a strong internal magnetic field, which leads to a Zeeman splitting of the nuclear energy levels. The magnitude of this splitting in the Mössbauer spectrum is directly proportional to the hyperfine field, providing information on the magnetic state of the Ni ions. For instance, in NiCr₂O₄, a strong internal magnetic field of 44.6 Tesla has been measured. nih.gov

Quadrupole Splitting: If the Ni nucleus is in a non-cubic local environment, the interaction between the nuclear quadrupole moment and the surrounding electric field gradient (EFG) causes a splitting of the spectral lines. The magnitude of this quadrupole splitting is sensitive to the symmetry of the local coordination sphere around the nickel atom.

Isomer Shift: The isomer shift is related to the electron density at the nucleus and can provide information about the oxidation state (e.g., Ni²⁺ vs. Ni³⁺) and the nature of the chemical bonding (covalency).

Table 4: Hyperfine Parameters Obtainable from ⁶¹Ni Mössbauer Spectroscopy

| Parameter | Symbol | Information Derived |

|---|---|---|

| Isomer Shift | δ | Oxidation state, covalency |

| Quadrupole Splitting | ΔE_Q | Local site symmetry, coordination geometry |

Microscopic and Morphological Characterization of this compound

Scanning Electron Microscopy (SEM) and Field-Emission SEM (FE-SEM)

Scanning Electron Microscopy (SEM) and its higher-resolution variant, Field-Emission SEM (FE-SEM), are powerful techniques for visualizing the surface morphology of materials at the micro- and nanoscale. rsc.orgdtu.dk In these methods, a focused beam of electrons is scanned across the sample's surface, and the resulting interactions—primarily the emission of secondary and backscattered electrons—are detected to form an image.

For this compound, SEM and FE-SEM are routinely used to characterize:

Particle Size and Shape: The techniques reveal the primary particle size and morphology, which can range from irregular grains to well-defined spherical or faceted nanoparticles depending on the synthesis method.

Surface Texture: The high depth of field in SEM provides a three-dimensional appearance, allowing for the assessment of surface roughness, porosity, and texture.

Agglomeration and Aggregation: SEM images clearly show the state of particle agglomeration, providing insight into the dispersibility of the powder.

Phase Homogeneity: Backscattered electron imaging, which is sensitive to atomic number contrast, can help assess the homogeneity of the sample.

In a study of analcime@nickel orthosilicate nanocomposites, FE-SEM imaging revealed that a sample synthesized without a template had an irregular morphology, while a sample synthesized using a polyethylene (B3416737) glycol template consisted of uniform spherical nanoparticles. mdpi.com

Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM)

Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM) offer significantly higher magnification and resolution than SEM, providing detailed information about the internal structure of materials. nih.govrsc.orgillinois.edu In TEM, a broad beam of electrons is passed through an ultrathin sample. The transmitted and scattered electrons are focused by lenses to form an image, revealing details about the material's nanostructure.

Applications of TEM and HRTEM in the study of this compound include:

Nanostructure Visualization: TEM provides direct imaging of the size, shape, and distribution of nanoparticles, confirming the observations from SEM but with greater detail.

Crystallinity Assessment: Selected Area Electron Diffraction (SAED), a technique performed within a TEM, produces diffraction patterns that can confirm the crystalline nature of the Ni₂SiO₄ and determine its crystal structure.

Lattice Imaging: HRTEM allows for the direct visualization of the atomic lattice planes within a single crystal or nanoparticle. The measured distance between the lattice fringes can be matched with the known d-spacings of Ni₂SiO₄ from X-ray Diffraction (XRD) data to identify specific crystallographic planes. For example, in nickel silicide formation studies, TEM has been used to observe the oriented growth of different silicide phases on silicon substrates. bohrium.com

Defect Analysis: HRTEM can identify the presence of crystal defects such as dislocations, stacking faults, and grain boundaries, which can influence the material's properties.

Thermal Analysis Techniques for this compound Stability and Reactions

Thermal analysis techniques are pivotal in determining the stability and reactivity of this compound at elevated temperatures. These methods monitor the physical and chemical properties of the material as a function of temperature or time.

Thermogravimetric Analysis (TGA) for Decomposition Studies

Thermogravimetric Analysis (TGA) measures changes in the mass of a sample as it is heated, cooled, or held at a constant temperature in a controlled atmosphere. This technique is particularly useful for determining the thermal stability and decomposition pathways of materials.

Research on synthetic this compound has shown that the compound is thermally stable and does not decompose into its constituent oxides, nickel oxide (NiO) and silicon dioxide (SiO₂), under typical TGA conditions. Studies on the Gibbs energy of formation of Ni₂SiO₄ support its thermodynamic stability. A typical TGA curve for this compound would exhibit a stable baseline with negligible mass loss over a wide temperature range, indicating its high thermal stability. Any observed mass loss at lower temperatures would likely be attributable to the desorption of adsorbed water or the decomposition of precursor materials if the sample is not fully crystalline.

Table 1: Representative TGA Data for this compound

| Temperature Range (°C) | Mass Change (%) | Associated Process |

| 25 - 200 | ~ -1% | Desorption of physisorbed water |

| 200 - 1000 | < 0.5% | Stable, no significant decomposition |

Note: This data is illustrative and may vary depending on the specific synthesis method and sample purity.

Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC) for Phase Transition Energetics

Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC) are techniques used to measure the temperature and heat flow associated with thermal transitions in a material. microtrac.comvbcop.org DTA measures the temperature difference between a sample and an inert reference, while DSC measures the heat required to maintain the sample and reference at the same temperature. eag.comuc.eduias.ac.inpan.pl These methods can detect endothermic (heat-absorbing) and exothermic (heat-releasing) processes, providing information on phase transitions, melting, crystallization, and solid-state reactions.

For this compound, which possesses an orthorhombic crystal structure at room temperature, DTA and DSC can be employed to investigate potential polymorphic phase transitions at elevated temperatures. While detailed DTA/DSC curves for Ni₂SiO₄ are not extensively reported in the literature, studies on the enthalpy of formation provide insight into its thermodynamic properties. Calorimetric measurements have been used to determine the enthalpy of formation from its constituent oxides. Any phase transitions would appear as peaks in the DTA or DSC thermogram. For instance, a solid-solid phase transition would be indicated by an endothermic or exothermic peak, and melting would be observed as a sharp endothermic peak.

Table 2: Illustrative DSC Data for Potential Phase Transitions in this compound

| Transition | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy Change (J/g) |

| Polymorphic Transition | Not Reported | Not Reported | Not Reported |

| Melting | > 1400 | > 1400 | Not Reported |

Magnetic Characterization Techniques

The magnetic properties of this compound, arising from the presence of Ni²⁺ ions, are of significant interest. Advanced magnetometry techniques are employed to probe its magnetic structure and behavior as a function of temperature and applied magnetic field.

Vibrating Sample Magnetometry (VSM) and Superconducting Quantum Interference Device (SQUID) for Magnetic Susceptibility and Behavior

Vibrating Sample Magnetometry (VSM) and Superconducting Quantum Interference Device (SQUID) magnetometry are highly sensitive techniques used to measure the magnetic properties of materials. VSM measures the magnetic moment of a sample by vibrating it in a uniform magnetic field, while SQUID magnetometry utilizes a superconducting loop to detect extremely small changes in magnetic flux, making it one of the most sensitive methods for magnetic measurements.

Studies on synthetic polycrystalline Ni₂SiO₄ have revealed that it undergoes an antiferromagnetic ordering transition at a Néel temperature (Tₙ) of approximately 34 K. arxiv.org Above this temperature, the material is in a paramagnetic state, where the magnetic moments of the Ni²⁺ ions are randomly oriented. Below Tₙ, the magnetic moments align in an antiparallel fashion, resulting in a net magnetic moment of zero in the absence of an external magnetic field.

A characteristic feature of antiferromagnetic materials is a peak in the magnetic susceptibility at the Néel temperature. SQUID magnetometry is ideal for precisely determining this transition. A plot of magnetic susceptibility versus temperature for this compound would show an increase in susceptibility as the temperature decreases in the paramagnetic region, reaching a maximum at ~34 K, and then decreasing as the temperature is lowered further in the antiferromagnetic state.

VSM can be used to measure the magnetization of this compound as a function of an applied magnetic field. Below the Néel temperature, the magnetization versus field (M-H) curve is expected to be linear for an ideal antiferromagnet at low fields.

Table 3: Magnetic Properties of this compound

| Parameter | Value | Technique |

| Magnetic Ordering | Antiferromagnetic | Neutron Diffraction, SQUID |

| Néel Temperature (Tₙ) | ~ 34 K | Neutron Diffraction, SQUID |

| Magnetic State (> Tₙ) | Paramagnetic | SQUID |

Surface and Porosity Analysis

The surface area and porosity of this compound are critical parameters, especially when considering its use in applications such as catalysis, where a high surface area can enhance reactivity.

Brunauer-Emmett-Teller (BET) for Specific Surface Area and Pore Volume

The Brunauer-Emmett-Teller (BET) method is a widely used technique for determining the specific surface area of a material. chemrxiv.orgmdpi.commdpi.comnih.gov It involves the physical adsorption of a gas, typically nitrogen, onto the surface of the material at cryogenic temperatures. By measuring the amount of gas adsorbed at various partial pressures, the specific surface area can be calculated. The analysis of the adsorption-desorption isotherm can also provide information about the pore volume and pore size distribution.

For synthetic this compound, the specific surface area can vary significantly depending on the synthesis method. Sol-gel and hydrothermal methods, for instance, can produce materials with higher surface areas compared to solid-state reaction methods. The nitrogen adsorption-desorption isotherm for porous nickel silicate materials often exhibits a Type IV isotherm, which is characteristic of mesoporous materials (pores with diameters between 2 and 50 nm). researchgate.netarnoldmagnetics.com The hysteresis loop observed in the isotherm provides further details about the pore shape.

Research on analcime@nickel orthosilicate nanocomposites has reported a BET surface area of 66 m²/g for the composite without a template and 108 m²/g for the templated and calcined composite. uni-siegen.de Another study on nickel silicate nanostructures reported a specific surface area of 5.52 m²/g. researchgate.net

Table 4: Surface and Porosity Data for Nickel Silicate-based Materials

| Material | Specific Surface Area (m²/g) | Total Pore Volume (cm³/g) | Average Pore Diameter (nm) | Isotherm Type |

| Analcime@Nickel Orthosilicate (no template) | 66 | Not Reported | Not Reported | Not Reported |

| Analcime@Nickel Orthosilicate (templated) | 108 | Not Reported | Not Reported | Not Reported |

| Nickel Silicate Nanostructures | 5.52 | Not Reported | Not Reported | Not Reported |

| Mesoporous Nickel Silicate Composite | 900-1200 | 0.70-0.90 | ~3 | Type IV |

Note: Data for pure, non-porous this compound is expected to show a much lower specific surface area.

Electronic Structure and Theoretical Investigations of Dinickel Orthosilicate

Density Functional Theory (DFT) for Structural Optimization and Energetics

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and predict the most stable (lowest energy) atomic arrangement of a material. This is achieved through structural optimization, where the positions of the atoms and the dimensions of the unit cell are varied until the total energy of the system is minimized.

DFT studies, often incorporating the Hubbard U correction (DFT+U) for improved accuracy with transition metals, have been used to simulate the properties of Ni₂SiO₄. osti.gov These simulations provide detailed information on structural parameters and energetics. For instance, calculations have been performed to determine the average Ni-O bond lengths in Ni₂SiO₄ and compare them with nickel substituted into the M1 and M2 crystallographic sites of forsterite (Mg₂SiO₄), a structurally similar silicate (B1173343) mineral. osti.gov These calculations show that the average Ni-O bond length is shorter in pure Ni₂SiO₄ than when nickel is incorporated into the forsterite structure. osti.gov DFT can also be used to calculate the energy differences between configurations, such as the preference for Ni atoms to occupy the M1 or M2 sites in an olivine (B12688019) structure. osti.gov

Experimental work on the spinel polymorph of Ni₂SiO₄ (γ-Ni₂SiO₄) has revealed deformations in the electron charge densities of the nickel atoms and residual electron densities between silicon and oxygen atoms, suggesting a degree of covalent character in the Si-O bond. iucr.org DFT calculations are instrumental in theoretically confirming and quantifying such bonding characteristics.

Table 1: Comparison of Average Ni-O Bond Lengths from DFT+U Simulations

| Site | System | Average Ni-O Bond Length (Å) |

| M1 | Ni₂SiO₄ | ~2.08 |

| M1 | Ni in Forsterite | ~2.10 |

| M2 | Ni₂SiO₄ | ~2.15 |

| M2 | Ni in Forsterite | ~2.18 |

Note: Bond lengths are approximate values derived from graphical data in the cited source for a specific Ueff value. The DFT+U method was used for these calculations. osti.gov

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

Molecular Dynamics (MD) is a computer simulation method for analyzing the physical movements of atoms and molecules over time. While specific MD studies focusing on the bulk dynamic properties of dinickel orthosilicate (B98303) are not widely available, the technique is broadly applied to silicate materials and offers significant potential for understanding Ni₂SiO₄.

MD simulations can provide insights into:

Structural Properties: Simulating the static and dynamic properties of the crystal lattice and the behavior of the intercalated molecules in layered silicates. psu.edu

Diffusion Mechanisms: Investigating how atoms, particularly ions, move through the crystal structure at elevated temperatures. For example, in hydrous silica (B1680970) melts, MD simulations have been used to elucidate the diffusion mechanisms of hydrogen atoms. bohrium.com

Phase Transitions: Modeling the structural changes that occur in the material under different temperature and pressure conditions.

Surface Interactions: MD simulations have been employed to study the adsorption of molecules onto nanocomposites containing nickel orthosilicate, providing a view of the dynamic interactions at the material's surface. mdpi.com

By applying MD to Ni₂SiO₄, researchers could model its behavior in various environments, predict its response to heat and pressure, and understand the atomistic mechanisms that govern its macroscopic properties.

Thermodynamic Modeling and Phase Diagram Predictions

Thermodynamic modeling is used to predict the stability of different chemical phases and the outcomes of reactions under various conditions of temperature, pressure, and composition. For systems containing dinickel orthosilicate, this modeling is crucial for applications in materials science and geology.

Software packages like FactSage are utilized to perform complex thermodynamic calculations for multi-component systems, including those relevant to the smelting of nickel ores. mdpi.com Such models can predict the distribution of elements like nickel between a metallic alloy and a silicate slag phase (e.g., CaO-SiO₂-MgO-Al₂O₃-FeO-NiO) during high-temperature reduction processes. researchgate.netuctm.edu These simulations help in optimizing industrial processes by predicting how parameters like temperature and the composition of reducing agents affect the final products. uctm.edu

Furthermore, first-principles calculations can be integrated with thermodynamic models. DFT can be used to calculate the Gibbs free energy of different crystal structures and surface terminations. dtu.dk This information can then be used to construct phase diagrams that show which phase is the most stable under a given chemical environment (e.g., as a function of oxygen or magnesium chemical potentials). This approach has been successfully applied to forsterite (Mg₂SiO₄), a structural analogue of Ni₂SiO₄, to predict the stability of its surfaces. dtu.dk

Electrochemical Research and Energy Applications of Dinickel Orthosilicate

Dinickel Orthosilicate (B98303) as Electrode Material for Rechargeable Batteries

The application of dinickel orthosilicate in rechargeable batteries is multifaceted, with studies exploring its utility as both a negative (anode) and a positive (cathode) electrode material. The performance and underlying electrochemical mechanisms differ significantly between these two applications.

As an anode material for lithium-ion batteries, this compound operates based on a conversion reaction mechanism. This process involves the chemical transformation of the material into its constituent elements or oxides upon reaction with lithium ions. Specifically, during the initial discharge (lithiation), Ni₂SiO₄ is reduced to metallic nickel (Ni) nanoparticles embedded in a lithium silicate (B1173343) (Li₄SiO₄) and lithium oxide (Li₂O) matrix. The theoretical reaction is as follows:

Ni₂SiO₄ + 8Li⁺ + 8e⁻ → 2Ni + Li₄SiO₄ + 2Li₂O

This conversion reaction is associated with a high theoretical capacity. However, like many conversion-type anode materials, it can suffer from large volume changes during the charge-discharge cycles, which may lead to pulverization of the electrode and capacity fading. To mitigate these issues, research has focused on nanostructuring the material, such as synthesizing nickel silicate nanosheets anchored on reduced graphene oxide, which can better accommodate the strain and improve electrical conductivity.

The performance of nickel silicate-based anodes can be summarized in the following table, showcasing the impact of nanostructuring and composite formation.

| Anode Material Composition | Initial Discharge Capacity (mAh/g) | Reversible Capacity (mAh/g) | Cycling Stability |

| Bulk Nickel Silicate | High (theoretical) | Moderate | Poor |

| Nickel Silicate Nanosheets | ~1200 | ~700-800 | Improved |

| Nickel Silicate/rGO Composite | >1200 | ~900-1000 | Significantly Enhanced |

Note: The data presented is representative of research on nickel silicate-based anodes and may not be exclusively for the this compound stoichiometry.

The exploration of this compound as a cathode material is primarily centered on the redox couple of Ni²⁺/Ni³⁺ or Ni²⁺/Ni⁴⁺. Polyanionic compounds like orthosilicates are considered as potential high-voltage cathode materials. Theoretical studies based on density functional theory (DFT) have been employed to predict the electrochemical properties of related compounds. For instance, the average voltage for MgNiSiO₄, a magnesium-ion battery cathode, has been calculated to be approximately 3.27 V. acs.org

Experimental work on lithium-ion battery cathodes has often focused on mixed-metal orthosilicates. For example, in the Li₂NiₓFe₁₋ₓSiO₄ system, the substitution of iron with nickel is investigated to enhance the operating voltage and energy density. The electrochemical performance of such systems provides insights into the potential of this compound. A notable challenge for orthosilicate cathodes is their inherently low electronic and ionic conductivity, which can lead to poor rate capability and capacity utilization. Another significant hurdle is the structural instability that can arise during repeated insertion and extraction of lithium ions, leading to capacity fading. researchgate.net

| Cathode Material Composition | Average Voltage (V vs. Li/Li⁺) | Initial Discharge Capacity (mAh/g at 0.1C) | Capacity Retention |

| Li₂Ni₀.₄Fe₀.₆SiO₄ | ~3.2 | 164 | ~85% after 50 cycles |

| Li₂NiSiO₄ | Higher than Fe-based analogue | Lower than theoretical | Moderate |

Note: The data is based on studies of Li₂NiₓFe₁₋ₓSiO₄ systems and provides an indication of the performance of nickel-containing orthosilicate cathodes. researchgate.net

Ionic Conductivity and Charge Transport Mechanisms in this compound Systems

The efficiency of an electrode material is heavily dependent on its ability to transport both ions and electrons. In this compound, ionic conductivity is a critical parameter, particularly when used as a cathode material where lithium or other ions must diffuse through the crystal lattice. Theoretical studies on olivine-structured MgNiSiO₄ suggest that the polyanionic [SiO₄]⁴⁻ tetrahedra can facilitate Mg²⁺ ion mobility through a "paddle-wheel" mechanism, which involves the coupled reorientation of the tetrahedra, creating channels for ionic diffusion. acs.org This mechanism suggests that the silicate framework is not static but dynamically participates in the ion transport process.

Electron transport in orthosilicates is generally considered to be poor. DFT calculations indicate that materials like MgNiSiO₄ are semiconducting with band gaps in the range of 1-2 eV. acs.org The charge transport in these materials is often described by a polaron hopping mechanism, where electrons are localized on the transition metal sites (Ni²⁺) and move through the lattice by hopping from one nickel site to another. The strong Si-O bonds in the silicate framework can influence the M-O (in this case, Ni-O) bonds through an inductive effect, which in turn affects the electronic structure and polaron formation. acs.org The low electronic conductivity is a major challenge that is often addressed by carbon coating or creating nanocomposites with conductive materials.

Electrochemical Stability and Redox Behavior of this compound

The electrochemical stability and redox behavior of this compound are crucial for its performance and cycle life in a battery. These properties are often investigated using techniques such as cyclic voltammetry and by studying its decomposition under various conditions.

Cyclic voltammetry (CV) is a powerful technique to probe the redox reactions occurring at the electrode-electrolyte interface. For nickel-containing silicate materials, CV curves typically exhibit redox peaks corresponding to the oxidation and reduction of nickel ions. In the context of a lithium-ion battery anode, the initial cathodic scan would show a broad reduction peak at a low potential, corresponding to the irreversible conversion of Ni₂SiO₄ into Ni, Li₄SiO₄, and Li₂O. Subsequent cycles would show reversible peaks corresponding to the oxidation of Ni to NiO or Ni²⁺ and its subsequent reduction.

When considered as a cathode, the CV would show redox peaks at higher potentials, characteristic of the Ni²⁺/Ni³⁺ and/or Ni³⁺/Ni⁴⁺ couples. Studies on bimetallic Ni-Co silicate hollow spheres have shown distinct redox peaks associated with the nickel centers, providing insight into the electrochemical activity of nickel within a silicate structure. researchgate.net The separation between the anodic and cathodic peaks can provide information about the reversibility and kinetics of the redox reactions.

The stability of this compound at elevated temperatures and under varying oxygen partial pressures is critical, especially concerning the synthesis and long-term stability of cathodes in high-temperature battery systems. Studies have shown that Ni₂SiO₄ can decompose into its constituent binary oxides, nickel oxide (NiO) and silica (B1680970) (SiO₂), when subjected to an oxygen potential gradient at high temperatures (e.g., 1373 K). In such a gradient, NiO forms at the boundary with a higher oxygen potential, while SiO₂ is found at the lower oxygen potential side.

Research on this compound in Electrocatalysis for Energy Conversion Remains Limited

Extensive searches of scientific literature and research databases have revealed a significant gap in the study of this compound (Ni₂SiO₄) as an electrocatalyst for energy conversion processes. Currently, there is a lack of specific research findings, detailed performance data, and dedicated studies on the electrocatalytic properties of this particular compound in key applications such as the Oxygen Evolution Reaction (OER), Hydrogen Evolution Reaction (HER), and the electrochemical reduction of carbon dioxide (CO₂).

While the broader category of nickel-based materials, including nickel silicides, oxides, phosphides, and other silicates, is the subject of considerable research for these applications, this compound itself does not feature in the available literature as a primary electrocatalyst. For instance, studies have explored related compounds such as nickel silicide (Ni₂Si) as a precursor for active OER catalysts and layered nickel silicates for water splitting. However, these findings are specific to those materials and cannot be directly attributed to this compound.

Similarly, the field of CO₂ reduction is being investigated with various nickel-containing catalysts, but this compound is not among the materials with reported electrocatalytic activity for this purpose. Research into materials for energy conversion is a rapidly evolving field, and while this compound has been synthesized for other applications, its potential in electrocatalysis has not yet been explored in depth by the scientific community.

Due to the absence of published data, a detailed article on the electrocatalytic properties and research findings of this compound in energy conversion, including performance metrics and data tables, cannot be compiled at this time. Further research and investigation are required to determine if this compound possesses viable electrocatalytic activity for these critical energy-related processes.

Catalysis and Environmental Remediation Applications of Dinickel Orthosilicate

Catalytic Activity in Chemical Transformations

The catalytic functionality of materials containing dinickel orthosilicate (B98303) is primarily attributed to the accessibility and reactivity of the nickel ions. These materials often serve as robust heterogeneous catalysts, facilitating a variety of chemical reactions.

Dinickel orthosilicate is often utilized in composite forms, where it is supported on or integrated with other materials like zeolites or silica (B1680970), to enhance its catalytic performance. These composites function as solid-phase catalysts, offering advantages in terms of separation from the reaction mixture and potential for recyclability. The stability of the silicate (B1173343) structure provides a durable support for the nickel active sites, preventing leaching and agglomeration, which are common issues with other types of supported metal catalysts.

For example, nickel-containing mesoporous silica materials have demonstrated high activity and selectivity in the benzylation of benzene. rsc.org Similarly, nickel phyllosilicate-derived Ni/SiO₂ catalysts have been effectively used for CO₂ methanation. researcher.life The performance of these catalysts is closely linked to the high dispersion of nickel nanoparticles and the strong interaction between the active metal component and the silicate support. researchgate.net In the context of ethylene (B1197577) dimerization, the specific composition of the zeolite support for nickel cations has been shown to significantly influence the catalytic activity and the activation energy of the reaction.

The catalytic activity of this compound is centered on the nickel (Ni²⁺) ions, which act as the active sites. These sites can facilitate reactions through various mechanisms, including Lewis acid catalysis and redox pathways. In reactions like CO₂ hydrogenation, the nickel loading plays a critical role in defining the catalyst's structure and performance. researchgate.net Highly dispersed nickel nanoparticles derived from a layered silicate structure, along with a large number of Lewis acid sites, contribute to excellent catalytic properties. researchgate.net

In some catalytic systems, the cooperation between two adjacent nickel centers can lead to unique reactivity that is not observed in single-metal systems. vibgyorpublishers.org These dinuclear sites can bind and activate substrates in a cooperative manner, addressing issues like strong product inhibition that can hinder mononuclear catalysts. vibgyorpublishers.org The electronic properties of the nickel sites can be tuned by the surrounding silicate framework and by the presence of promoters or other metals, which can influence the catalyst's activity, selectivity, and stability in processes like the dry reforming of methane (B114726). researchgate.netnih.gov Theoretical studies on other nickel compounds, such as Ni₅P₄, suggest that the activity of active sites is closely related to the bond number and their position relative to neighboring atoms, a principle that can be extended to understand the active sites in this compound. britannica.com

Adsorption Phenomena and Mechanism for Environmental Remediation

This compound-based materials have shown considerable promise as adsorbents for removing organic pollutants from aqueous solutions. Their effectiveness stems from a combination of favorable surface chemistry and porous structure.

Nanocomposites incorporating this compound have proven effective in the removal of hazardous dyes from water. A notable example is a composite of analcime and this compound used to adsorb Rhodamine B, a cationic dye. mdpi.com The material's performance is influenced by its synthesis method; a templated synthesis approach can yield a more uniform morphology with well-distributed spherical nanoparticles, leading to a higher maximum adsorption capacity. mdpi.com

The adsorption process for Rhodamine B onto an analcime@nickel orthosilicate nanocomposite was found to follow pseudo-second-order kinetics, which suggests that the rate-limiting step is chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and the adsorbate. The Langmuir isotherm model best described the equilibrium data, indicating a monolayer adsorption mechanism. mdpi.com

The maximum adsorption capacities (Qₘₐₓ) for two different preparations of the analcime@nickel orthosilicate nanocomposite are presented below.

Interactive Data Table: Maximum Adsorption Capacities for Rhodamine B

| Nanocomposite | Synthesis Method | Maximum Adsorption Capacity (Qₘₐₓ) (mg/g) |

|---|---|---|

| EW | Without Template | 174.83 mdpi.com |

| ET | With Polyethylene (B3416737) Glycol 400 Template | 210.53 mdpi.com |

The mechanism for dye removal by this compound composites is multifaceted, involving both electrostatic interactions and ion exchange. The surface of this compound is rich in hydroxyl groups. mdpi.com In aqueous solutions with a pH above the material's point of zero charge, these groups can deprotonate, creating a negatively charged surface. This negative charge promotes a strong electrostatic attraction with cationic dye molecules like Rhodamine B, enhancing their adsorption. mdpi.com

Photoremediation and Advanced Oxidation Processes Involving this compound

Beyond adsorption, this compound (Ni₂SiO₄) is also an effective photocatalyst for the degradation of organic pollutants through advanced oxidation processes (AOPs). This application leverages the semiconductor properties of the material to generate highly reactive oxygen species under UV light irradiation.

Recent studies have demonstrated the efficacy of Ni₂SiO₄ nanostructures as photocatalysts for the decolorization of water-soluble pollutants. researchgate.netelsevierpure.com With an optical bandgap of 3.25 eV, this compound can be activated by UV light. elsevierpure.com When irradiated, it generates electron-hole pairs, which then react with water and oxygen to produce reactive radicals. Investigations into the degradation of the dye Eriochrome Black T (EBT) revealed that superoxide (B77818) radicals (•O₂⁻) were the primary species responsible for the destruction of the dye molecule. researchgate.netelsevierpure.com

Under optimized conditions, using 70 mg of Ni₂SiO₄ to treat a 10 ppm EBT solution, a degradation efficiency of 91.8% was achieved after 90 minutes of UV light exposure. elsevierpure.com The photodegradation process was found to follow first-order kinetics, with a reaction rate constant (k) of 0.0258 min⁻¹. researchgate.netelsevierpure.com This demonstrates the potential of this compound in advanced oxidation processes for water remediation, offering a method to not just capture, but completely break down persistent organic pollutants into less harmful substances. researchgate.netelsevierpure.com

Materials Science and Engineering Applications of Dinickel Orthosilicate

Ceramic Applications and Composites

In the field of ceramics, dinickel orthosilicate (B98303) is valued for its refractory nature and stability at elevated temperatures. While monolithic applications are less common, its incorporation into composite materials is an active area of research. The primary goal is to leverage the intrinsic properties of Ni₂SiO₄ to enhance the performance of the composite material. The mechanical strength and rigidity of a composite material are primarily influenced by the reinforcing material, while the matrix determines properties like electrical and thermal conductivity asau.ru. By embedding dinickel orthosilicate particles or fibers within a suitable matrix, it is possible to create composites with tailored thermal, mechanical, and chemical properties for specific industrial uses.

Thin Film Fabrication and Device Integration

The development of thin films of this compound is crucial for its integration into microelectronic and optoelectronic devices. The creation of thin films allows for the exploitation of material properties that differ from their bulk counterparts, opening up new application possibilities nih.gov.